molecular formula C19H30O3 B1242320 5-Androstenetriol CAS No. 4150-30-5

5-Androstenetriol

Cat. No.: B1242320
CAS No.: 4150-30-5
M. Wt: 306.4 g/mol
InChI Key: GUGSXATYPSGVAY-DHKQUUGRSA-N
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Description

5-Androstenetriol: is a steroid produced in the adrenal glands as a metabolite of dehydroepiandrosterone (DHEA). It is known for its potential therapeutic effects, including immune modulation and radioprotection . The compound is also referred to as androst-5-ene-3β,7β,17β-triol.

Scientific Research Applications

Chemistry: 5-Androstenetriol is used as a precursor in the synthesis of various steroidal compounds.

Biology: In biological research, this compound is studied for its role in modulating the immune system. It has been shown to enhance the production of cytokines and stimulate the proliferation of immune cells .

Medicine: The compound has potential therapeutic applications in treating radiation-induced damage. It has been found to reduce radiation-induced lethality and promote hematopoietic recovery in animal models .

Industry: this compound is used in the development of radioprotective drugs. Its ability to mitigate the effects of ionizing radiation makes it a valuable compound in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Androstenetriol typically involves the hydroxylation of dehydroepiandrosterone (DHEA)This can be achieved through various chemical reactions, including oxidation and reduction reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reagents to facilitate the hydroxylation reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Androstenetriol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Androstenetriol involves several molecular targets and pathways:

Properties

CAS No.

4150-30-5

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17-,18-,19-/m0/s1

InChI Key

GUGSXATYPSGVAY-DHKQUUGRSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O

4150-30-5

physical_description

Solid

Synonyms

5-androstene-3 beta,16 alpha,17 beta-triol
5-androstene-3,16,17-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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